molecular formula C12H17NO B2994141 2-(2-Phenyloxolan-2-yl)ethanamine CAS No. 2580243-39-4

2-(2-Phenyloxolan-2-yl)ethanamine

Cat. No.: B2994141
CAS No.: 2580243-39-4
M. Wt: 191.274
InChI Key: FRHGHUQHIAVGLJ-UHFFFAOYSA-N
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Description

2-(2-Phenyloxolan-2-yl)ethanamine is a substituted ethanamine derivative featuring a phenyl group and an oxolane (tetrahydrofuran) ring attached to the second carbon of the ethanamine backbone. Its molecular formula is inferred as C₁₂H₁₅NO, with a calculated molecular weight of 189.25 g/mol.

Properties

IUPAC Name

2-(2-phenyloxolan-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-9-8-12(7-4-10-14-12)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHGHUQHIAVGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)(CCN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenyloxolan-2-yl)ethanamine typically involves the reaction of oxirane (ethylene oxide) with phenylmagnesium bromide (a Grignard reagent) to form 2-phenyloxirane. This intermediate is then subjected to ring-opening reactions with amines to yield the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperature control to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is designed to be efficient and cost-effective, with considerations for safety and environmental impact. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenyloxolan-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into more saturated amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxolane ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(2-Phenyloxolan-2-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Phenyloxolan-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Cyclic Substituents

2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine
  • Molecular Formula: C₆H₁₁NO₂
  • Molecular Weight : 133.16 g/mol
  • Key Features : A dioxolane ring (two oxygen atoms) with a methyl group at position 2. The additional oxygen increases polarity but may reduce metabolic stability compared to the oxolane analog .
2-Phenyl-2-(2-pyrrolidinyl)ethanamine dihydrochloride
  • Molecular Formula : C₁₂H₁₇N₂·2HCl
  • The hydrochloride salt improves solubility for pharmaceutical applications .
2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine
  • Molecular Formula : C₉H₁₇N
  • Molecular Weight : 139.24 g/mol
  • Key Features: A bicyclic structure (norbornane) increases steric bulk, which may affect receptor binding or pharmacokinetics .

Functional Group Variations

2-(1H-Indol-3-yl)ethanamine
  • Molecular Formula : C₁₀H₁₂N₂
  • Molecular Weight : 160.22 g/mol
  • Applications : The indole ring mimics neurotransmitters (e.g., serotonin), making it relevant in neuropharmacology. Used in cytokine regulation studies .
2-(Phenylthio)ethanamine
  • Molecular Formula : C₈H₁₁NS
  • Molecular Weight : 153.25 g/mol
2-Thiopheneethylamine
  • Molecular Formula : C₆H₉NS
  • Key Features : The thiophene ring provides aromaticity with sulfur-mediated electronic effects, useful in drug design for CNS targets .

Physicochemical and Pharmacological Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility (Predicted) Biological Activity
2-(2-Phenyloxolan-2-yl)ethanamine C₁₂H₁₅NO 189.25 Phenyl, oxolane Moderate (polar O) Unknown (inferred: CNS modulation)
2-Phenyl Ethylamine C₈H₁₁N 121.18 Phenyl Low (non-polar) Precursor, toxic (LD₅₀: 100 mg/kg)
2-(1H-Indol-3-yl)ethanamine C₁₀H₁₂N₂ 160.22 Indole Moderate Cytokine regulation, neurotransmitter analog
2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine C₆H₁₁NO₂ 133.16 Methyl, dioxolane High (polar O) Unknown (structural intermediate)

Key Research Findings

Indole Derivatives : 2-(1H-Indol-3-yl)ethanamine derivatives (e.g., DPIE) suppress pro-inflammatory cytokines in oral cells, suggesting anti-inflammatory applications .

Safety Profiles : Simple phenyl ethylamines (e.g., 2-Phenyl Ethylamine) exhibit acute toxicity (oral and dermal), necessitating careful handling in industrial settings .

Synthetic Utility : Compounds like 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine serve as intermediates in polymer synthesis, leveraging their rigid structures .

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